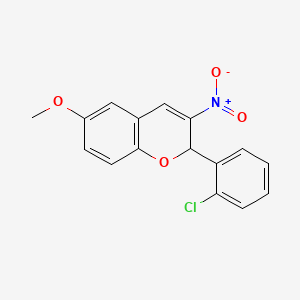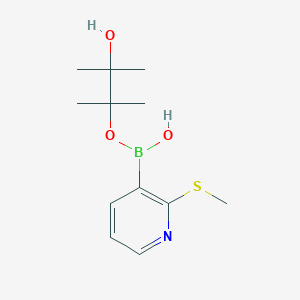
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid is a complex organic compound that features a borinic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid typically involves multiple steps. One common method includes the reaction of 2-methylsulfanylpyridine with boronic acid derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a boronic acid derivative, while reduction could produce a borinic ester.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid is used as a reagent in organic synthesis. It can act as a catalyst in various reactions, enhancing the efficiency and selectivity of the process.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, influencing biological pathways and processes.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and influencing downstream pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)boronic acid
- (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic ester
Uniqueness
Compared to similar compounds, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid has unique structural features that may enhance its reactivity and specificity. Its borinic acid functional group can participate in a wider range of chemical reactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H20BNO3S |
|---|---|
Poids moléculaire |
269.17 g/mol |
Nom IUPAC |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid |
InChI |
InChI=1S/C12H20BNO3S/c1-11(2,15)12(3,4)17-13(16)9-7-6-8-14-10(9)18-5/h6-8,15-16H,1-5H3 |
Clé InChI |
RSFBQGDPKFVCAP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(N=CC=C1)SC)(O)OC(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane](/img/structure/B13804993.png)
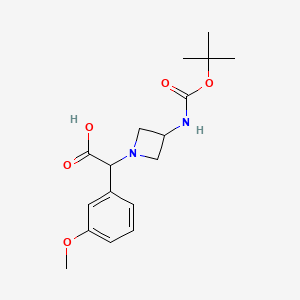
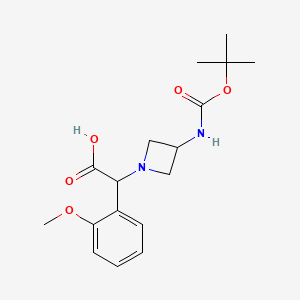
![(S)-2-Amino-N-{1-[(S)-1-((R)-1-carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethylcarbamoyl]-ethyl}-3-(4-hydroxy-phenyl)-propionamide](/img/structure/B13805010.png)
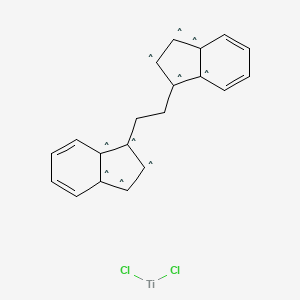
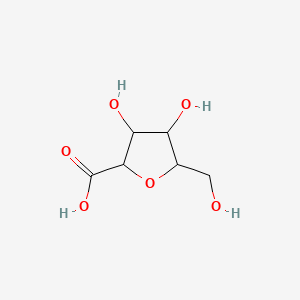

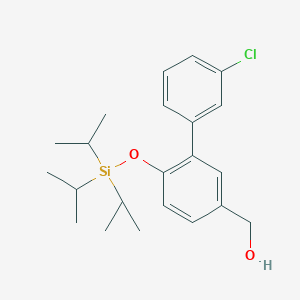

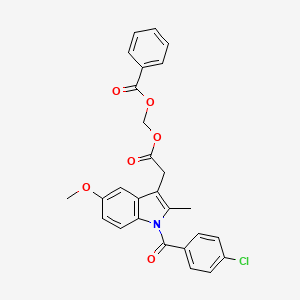
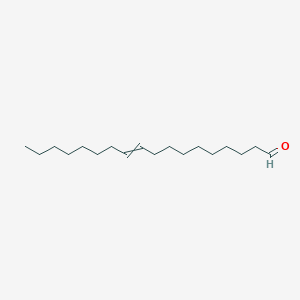
![N'-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide](/img/structure/B13805070.png)
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)
